molecular formula C10H17N B14538568 1-Methyloctahydro-1H-3,6-methanoindole CAS No. 62460-67-7

1-Methyloctahydro-1H-3,6-methanoindole

Cat. No.: B14538568
CAS No.: 62460-67-7
M. Wt: 151.25 g/mol
InChI Key: OWYSFEMQAYXOEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyloctahydro-1H-3,6-methanoindole is a bicyclic organic compound characterized by a fused indole core modified with a methano bridge and a methyl substituent. The "octahydro" designation indicates partial saturation of the indole ring system, resulting in a rigid, three-dimensional structure.

Properties

CAS No.

62460-67-7

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

4-methyl-4-azatricyclo[4.3.1.03,7]decane

InChI

InChI=1S/C10H17N/c1-11-6-8-4-7-2-3-9(8)10(11)5-7/h7-10H,2-6H2,1H3

InChI Key

OWYSFEMQAYXOEU-UHFFFAOYSA-N

Canonical SMILES

CN1CC2CC3CCC2C1C3

Origin of Product

United States

Preparation Methods

The synthesis of 1-Methyloctahydro-1H-3,6-methanoindole involves several steps. One common method is the Fischer indole synthesis, which uses hydrazine and ketones or aldehydes under acidic conditions . The reaction typically involves refluxing the reactants in acetic acid and hydrochloric acid to yield the desired indole derivative. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using catalysts or alternative solvents.

Chemical Reactions Analysis

1-Methyloctahydro-1H-3,6-methanoindole undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

Scientific Research Applications

1-Methyloctahydro-1H-3,6-methanoindole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyloctahydro-1H-3,6-methanoindole involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural and functional distinctions between 1-methyloctahydro-1H-3,6-methanoindole and related indole derivatives:

Compound Name Molecular Formula Key Functional Groups Structural Features
1-Methyloctahydro-1H-3,6-methanoindole C₁₂H₁₉N Methyl, bicyclic methano Saturated bicyclic framework, rigid
3-(1-Methylpyrrolidin-2-ylidene)-3H-indole C₁₃H₁₄N₂ Pyrrolidinylidene Planar indole, π-stacking capability
JWH 073 6-Methoxyindole analog C₂₄H₂₃NO₂ Methoxy, naphthyl methanone Extended aromatic system, ketone group
6-Methoxy-3-(2-thiazolyl)-1H-indole C₁₂H₁₀N₂OS Methoxy, thiazolyl Heterocyclic sulfur, planar structure
6-(Methylthio)-1H-indole C₉H₉NS Methylthio Electron-rich sulfur substituent

Key Observations :

  • Saturation vs. Aromaticity: Unlike planar indole derivatives (e.g., 3-(1-methylpyrrolidin-2-ylidene)-3H-indole), the saturated bicyclic structure of 1-methyloctahydro-1H-3,6-methanoindole reduces π-electron density, limiting π-stacking interactions but enhancing rigidity .
  • Functional Group Diversity: The methyl group in the main compound contrasts with electron-donating (methoxy) or polarizable (methylthio, thiazolyl) groups in analogs, impacting solubility and reactivity. For instance, the JWH 073 analog’s naphthyl methanone group confers UV absorbance (λmax: 219, 292 nm), useful in analytical detection .

Physical and Chemical Properties

  • Planarity and Stacking : The planar structure of 3-(1-methylpyrrolidin-2-ylidene)-3H-indole facilitates π-stacking (centroid–centroid distances: 3.729–3.858 Å) and hydrogen bonding with water molecules, enhancing crystallinity . In contrast, the main compound’s bicyclic structure likely exhibits reduced stacking propensity.
  • Thermal Stability : While melting points for the main compound are unavailable, analogs like 7-methoxy-1H-indole-3-carboxylic acid (mp 199–201°C) demonstrate stability influenced by substituent polarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.